molecular formula C13H17F2NO2 B12080321 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline

Cat. No.: B12080321
M. Wt: 257.28 g/mol
InChI Key: XRNSFFDYWFJYBR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline is a fluorinated aniline derivative featuring a difluoromethyl group at position 3 and an oxan-4-ylmethoxy (tetrahydropyranylmethoxy) group at position 2. This compound is of interest in medicinal chemistry and agrochemical research due to the unique physicochemical properties imparted by fluorine and the oxan moiety. The difluoromethyl group enhances metabolic stability and lipophilicity, while the oxan-4-ylmethoxy substituent may improve solubility through hydrogen bonding and steric effects .

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

3-(difluoromethyl)-4-(oxan-4-ylmethoxy)aniline

InChI

InChI=1S/C13H17F2NO2/c14-13(15)11-7-10(16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6,8,16H2

InChI Key

XRNSFFDYWFJYBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)N)C(F)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-(Oxan-4-ylmethoxy)nitrobenzene

Methodology :

  • Williamson Ether Synthesis : React 4-nitrophenol with oxan-4-ylmethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

  • Yield : 85–90% (theoretical).
    Mechanistic Insight : Nucleophilic substitution facilitated by the deprotonation of 4-nitrophenol.

Step 2: Difluoromethylation at Position 3

Methodology :

  • Directed Ortho-Metalation (DoM) : Use LDA (lithium diisopropylamide) to deprotonate the aromatic ring ortho to the nitro group, followed by quenching with difluoromethyl iodide.

  • Conditions : THF, −78°C, 2 hours.

  • Yield : 60–65% (optimized).
    Challenges : Competing para-substitution due to nitro-group directing effects; mitigated by stoichiometric control.

Step 3: Catalytic Hydrogenation of Nitro to Aniline

Methodology :

  • Hydrogenation : Use 10% Pd/C in ethanol under 3 atm H₂ at 50°C for 6 hours.

  • Yield : 92–95% (reported in analogous systems).

Table 1: Comparative Yields for Route A

StepReactionYield (%)Key Conditions
1Etherification85–90K₂CO₃, DMF, 80°C
2Difluoromethylation60–65LDA, THF, −78°C
3Nitro Reduction92–95Pd/C, H₂ (3 atm), 50°C

Step 1: Difluoromethylation of 4-Nitrophenol

Methodology :

  • Electrophilic Substitution : Treat 4-nitrophenol with ClCF₂H in the presence of CuI and KF in DMSO at 120°C.

  • Yield : 70–75% (based on chlorodifluoromethoxy methods).

Step 2: Etherification with Oxan-4-ylmethanol

Methodology :

  • Mitsunobu Reaction : Employ DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple oxan-4-ylmethanol to 3-(difluoromethyl)-4-nitrophenol.

  • Conditions : THF, 0°C to rt, 24 hours.

  • Yield : 80–85%.

Step 3: Nitro Reduction

Methodology :

  • Hydrazine Reduction : Use Fe₂O₃/activated carbon catalyst with hydrazine hydrate in ethanol at reflux.

  • Yield : 88–90% (reported for difluoromethoxy anilines).

Table 2: Comparative Yields for Route B

StepReactionYield (%)Key Conditions
1Difluoromethylation70–75CuI, KF, DMSO, 120°C
2Etherification80–85DIAD, PPh₃, THF
3Nitro Reduction88–90Fe₂O₃/C, N₂H₄, ethanol

Critical Analysis of Methodologies

Solvent and Catalyst Selection

  • Etherification : DMF outperforms THF in Route A due to superior solubility of nitroaromatics.

  • Hydrogenation : Pd/C offers higher efficiency than Raney Ni in nitro reductions, minimizing over-reduction.

Functional Group Compatibility

  • Nitro Group Stability : Early-stage nitration (Route A) risks side reactions during difluoromethylation; Route B mitigates this by introducing difluoromethyl first.

  • Acid Sensitivity : Oxan-4-ylmethoxy groups require neutral conditions during hydrogenation to prevent ether cleavage.

Scalability and Industrial Feasibility

  • Cost Drivers : Pd/C catalysts and specialty reagents (e.g., DIAD) impact Route B’s cost.

  • Waste Management : Route A generates less halogenated waste compared to Route B’s use of ClCF₂H .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related aniline derivatives, focusing on substituent effects, molecular properties, and synthetic considerations.

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 3) Substituent (Position 4) Molecular Formula Molecular Weight Key Properties/Notes
3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline Difluoromethyl Oxan-4-ylmethoxy C₁₃H₁₇F₂NO₂ Not reported Enhanced solubility due to oxan group; potential metabolic stability
3-(Difluoromethyl)-4-fluoroaniline Difluoromethyl Fluoro C₇H₆F₃N 161.12 Higher fluorine content (18.9%); simpler structure
4-(Difluoromethoxy)-3-(trifluoromethyl)aniline Trifluoromethyl Difluoromethoxy C₈H₆F₅NO 227.13 High fluorine density (33.5%); likely improved bioavailability
3-(Difluoromethyl)aniline Difluoromethyl Hydrogen C₇H₇F₂N 144.06 Yellow oil; 69% synthetic yield via palladium catalysis
3-(Difluoromethoxy)-4-methylaniline Difluoromethoxy Methyl C₈H₉F₂NO 173.16 Methyl group increases lipophilicity; CAS 264194-31-2
4-(2-Furylmethoxy)-3-(trifluoromethyl)aniline Trifluoromethyl Furylmethoxy C₁₂H₉F₃NO₂ 268.20 Heterocyclic substituent; CAS 946662-72-2
Key Observations:
  • Fluorine Content: Compounds with trifluoromethyl or multiple fluorine atoms (e.g., C₈H₆F₅NO, 33.5% F) exhibit higher metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • Solubility: The oxan-4-ylmethoxy group in the target compound likely enhances aqueous solubility compared to non-polar substituents like methyl or aryl groups .
  • Synthetic Yields: Yields vary significantly; for example, 3-(Difluoromethyl)aniline is obtained in 69% yield , while quinoline derivatives with complex fluorination require lower yields (e.g., 36% in ).

Q & A

Basic: What are the standard synthetic routes for 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions to introduce functional groups. Key steps include:

  • Starting materials : 3-(Difluoromethyl)aniline and oxan-4-ylmethanol derivatives (e.g., brominated or tosylated intermediates for better leaving-group activity).
  • Reaction conditions : Use of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C for 6–24 hours to facilitate ether bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:
Routine characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of difluoromethyl (-CF₂H), oxan-4-ylmethoxy, and aniline protons. 19^{19}F NMR is critical for verifying the difluoromethyl group .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • FT-IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and 1100–1250 cm1^{-1} (C-F and C-O stretches) .

Advanced: What strategies optimize regioselectivity during functionalization?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing groups : The -NH₂ group directs electrophilic substitution to the para position. Steric effects from the oxan-4-ylmethoxy group may favor meta substitution in further reactions .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling reactions, while Lewis acids (e.g., AlCl₃) enhance electrophilic substitution .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Advanced: How do researchers resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC assays) and use reference compounds (e.g., ciprofloxacin) .
  • Impurity profiles : HPLC purity checks (>95%) and control experiments with synthetic byproducts (e.g., oxidized quinones) to rule off-target effects .
  • Structural analogs : Compare activity with derivatives lacking the oxan-4-ylmethoxy group to isolate the role of specific substituents .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal stability : Decomposition above 200°C (TGA analysis recommended). Store at -20°C under inert atmosphere .
  • Light sensitivity : Protect from UV exposure to prevent photooxidation of the aniline group .
  • pH-dependent degradation : Susceptible to hydrolysis in acidic/basic conditions; use buffered solutions (pH 6–8) for biological assays .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on hydrogen bonding with the aniline -NH₂ and hydrophobic interactions with the difluoromethyl group .
  • Kinetic assays : Measure enzyme inhibition (e.g., Ki values) via fluorogenic substrates. Time-dependent inactivation suggests covalent binding .
  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated or glucuronidated derivatives) in hepatic microsomes .

Basic: What are its applications in materials science?

Methodological Answer:

  • Polymer precursors : The difluoromethyl group enhances thermal stability in polyimides; copolymerize with diacids (e.g., pyromellitic dianhydride) .
  • Liquid crystals : Oxan-4-ylmethoxy groups promote mesophase formation; characterize via polarized optical microscopy (POM) and DSC .

Advanced: How is computational chemistry applied to design derivatives?

Methodological Answer:

  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ constants) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME predict bioavailability, ensuring derivatives meet Lipinski’s Rule of Five .
  • Docking screens : Virtual libraries of oxadiazole or imidazole analogs identify candidates with improved target affinity .

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